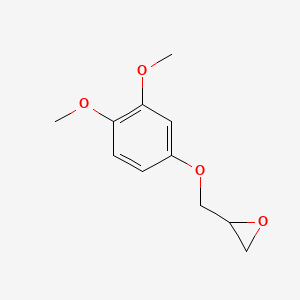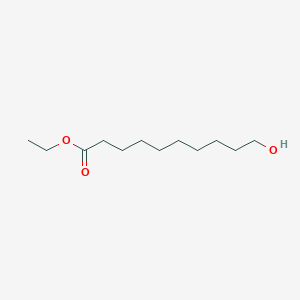
ethyl 10-hydroxydecanoate
描述
ethyl 10-hydroxydecanoate: is an organic compound derived from 10-hydroxydecanoic acid. It is an ester formed by the reaction of 10-hydroxydecanoic acid with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-hydroxydecanoic acid ethyl ester typically involves the esterification of 10-hydroxydecanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
10-Hydroxydecanoic acid+Ethanol→10-Hydroxydecanoic acid ethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 10-hydroxydecanoic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions:
Oxidation: ethyl 10-hydroxydecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Chemistry: ethyl 10-hydroxydecanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It is also used in the synthesis of bioactive molecules.
Medicine: The ester is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, 10-hydroxydecanoic acid ethyl ester is used in the production of polymers, lubricants, and surfactants. Its unique properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 10-hydroxydecanoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. The ester can also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
相似化合物的比较
- 10-Hydroxydecanoic acid methyl ester
- 10-Hydroxydecanoic acid
- 10-Hydroxy-2-decenoic acid
Comparison: ethyl 10-hydroxydecanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl ester counterpart, the ethyl ester has a slightly higher molecular weight and different solubility characteristics. The presence of the hydroxy group in 10-hydroxydecanoic acid and its derivatives allows for various chemical modifications, making these compounds versatile intermediates in organic synthesis.
属性
CAS 编号 |
3639-35-8 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
ethyl 10-hydroxydecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h13H,2-11H2,1H3 |
InChI 键 |
MIUMFNVVSUWKLV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCCCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
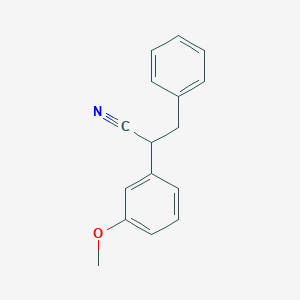
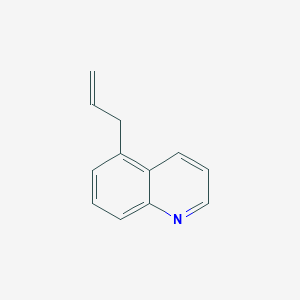
![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)
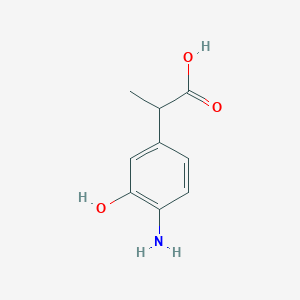
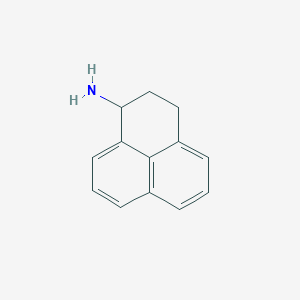
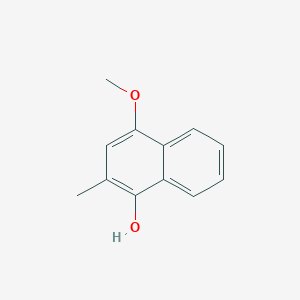
![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitro-benzamide](/img/structure/B8600588.png)
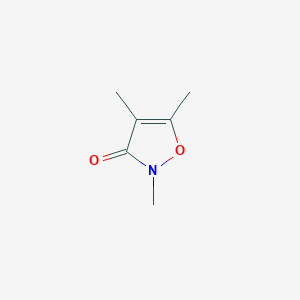


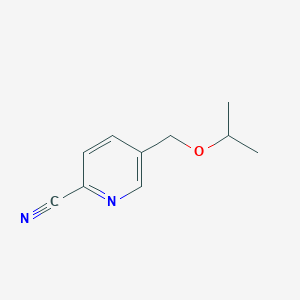
![2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid](/img/structure/B8600603.png)

